Loxoprofen
Overview
Description
Synthesis Analysis
Loxoprofen's active form and its analogues have been synthesized using methods such as enzymatic kinetic resolution/racemization and stereoselective biocatalytic reduction. These methods involve asymmetric alkylation of cyclic ketones using strategies like Enders’ or Meyers’ followed by the reduction of the carbonyl group, demonstrating the complexity and precision required in its synthesis (Bhuniya & Nanda, 2011). Another study improved the synthesis of Loxoprofen sodium by optimizing the synthesis of ethyl [p (chloromethyl)phenyl]propionate, a critical intermediate, resulting in an increased overall yield (Wen, 2002).
Molecular Structure Analysis
Loxoprofen sodium has been identified as a novel propionic acid derivative, emphasizing the significance of understanding its molecular structure for the development of analytical methods. The molecular structure elucidates its reactivity and instability under various conditions, guiding the development of chromatographic methods for its analysis (Eissa & Abd El-Sattar, 2016).
Chemical Reactions and Properties
Research on Loxoprofen's metabolism in liver microsomes has highlighted the role of cytochrome P450 and UDP-glucuronosyltransferase in its biotransformation. This study identified multiple metabolites, including alcohol metabolites and glucuronide conjugates, showcasing the drug's complex chemical behavior in biological systems (Shrestha et al., 2018).
Physical Properties Analysis
The synthesis and evaluation of Loxoprofen sodium hydrogels for controlled release have been studied, indicating its physical properties such as solubility and drug release rates. These hydrogels, with adjustable properties, have been assessed for their potential in delivering Loxoprofen over extended periods, indicating the importance of physical property analysis in developing new drug delivery systems (Khalid et al., 2018).
Chemical Properties Analysis
The assessment of Loxoprofen and its alcohol metabolites for the potency and selectivity of inhibition of cyclooxygenase-2 (COX-2) sheds light on its chemical properties. This evaluation is crucial for understanding its mechanism of action and the therapeutic implications of its metabolites (Riendeau et al., 2004).
Scientific Research Applications
Application in Pain and Inflammation Management
Methods of Application: Loxoprofen is available in several formulations, including 60 mg tablets, 100 mg hydrogel patches, and 50 or 100 mg tape . The oral therapy provides similar analgesic efficacy to other NSAIDs in patients with postoperative pain, knee osteoarthritis, lumbar pain, or frozen shoulder .
Results or Outcomes: In active comparator-controlled trials, oral loxoprofen therapy provided analgesic efficacy that generally did not significantly differ from that of celecoxib for postoperative pain or frozen shoulder, ibuprofen for knee osteoarthritis, or naproxen for lumbar pain .
Application in Solubility Optimization
Methods of Application: The industrial-based application of supercritical CO2 (SCCO2) has emerged as a promising technology in numerous scientific fields due to offering brilliant advantages, such as simplicity of application, eco-friendliness, and high performance . Three distinct models have been used on the data in this work, all of which were based on decision trees: K-nearest neighbors (KNN), NU support vector machine (NU-SVR), and Gaussian process regression (GPR) .
Application in Chronic Inflammatory Pain Management
Methods of Application
The patches are applied topically to the area of pain. The active ingredient, Loxoprofen sodium, is absorbed through the skin to provide localized relief .
Results or Outcomes: Studies have shown that topical Loxoprofen for chronic inflammatory pain significantly reduced Numeric Rating Scale (NRS) pain scores and improved quality of life .
Application in Reducing Risk of Complications
Methods of Application
Loxoprofen is applied topically in the form of hydrogel patches or tape. This method of application bypasses the digestive system, reducing the risk of complications .
Results or Outcomes: Topical Loxoprofen has been found to be generally well tolerated during short-term treatment and is a useful analgesic option for patients with pain and inflammation .
Application in Rheumatoid Arthritis Treatment
Methods of Application: A dissolving microneedle (MN) system with photothermal (PT) polydopamine (PDA) is used to co-load Loxoprofen and Tofacitinib . This system aims to deliver the drugs directly to the articular cavity, aided by the combination of MN and PT .
Results or Outcomes: The application of the PT MN to a carrageenan/kaolin-induced arthritis rat model exhibited superior performance in reducing joint swelling, muscle atrophy, and cartilage destruction . It also downregulated the mRNA expression levels of proinflammatory cytokines .
Application in Musculoskeletal and Joint Disorders
Methods of Application: Loxoprofen is administered orally or topically depending on the specific condition and patient needs .
Results or Outcomes: Loxoprofen has been found to be effective in alleviating pain and reducing inflammation related to musculoskeletal and joint disorders .
Safety And Hazards
Loxoprofen should be used with caution as it can be very toxic if swallowed . It can also be irritating to the skin and pose a risk of serious damage to the eyes . There is a potential risk of impaired fertility and possible risk of harm to the unborn child . It is recommended to wear protective clothing, gloves, and eye/face protection when handling Loxoprofen .
properties
IUPAC Name |
2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBXTVYHTMGZDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045164 | |
Record name | Loxoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity - it is rapidly metabolized to its trans-alcohol form, which is a potent and non-selective inhibitor of cyclooxygenase. Cyclooxygenase (COX) is present in 2 forms, COX-1 and COX-2, with each serving different functions. COX-1 is present in human cells and is constitutively released, performing cellular housekeeping functions such as mucus production and platelet aggregation. COX-2 is induced in human cells post-injury or due to other stimuli, is triggered to appear in large quantities at the sites of injury/stimuli, and is ultimately responsible for the mediation of inflammation and pain. Loxoprofen's active metabolite inhibits both COX isoforms, resulting in reduced expression of several mediators of pain, inflammation, and fever (e.g. prostaglandins, prostacyclin, thromboxane, etc). | |
Record name | Loxoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09212 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Loxoprofen | |
CAS RN |
68767-14-6, 80382-23-6 | |
Record name | Loxoprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68767-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loxoprofen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068767146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loxoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09212 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Loxoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | loxoprofen acide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOXOPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3583H0GZAP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Loxoprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041920 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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